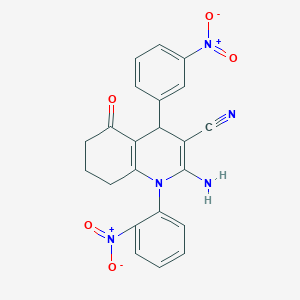![molecular formula C18H12Cl2N2O5 B11525459 N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11525459.png)
N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of acylhydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and chromene moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its diverse biological activities.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE would depend on its specific biological target. Generally, acylhydrazides can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of the compound.
2-Oxo-2H-chromene-3-carboxylic acid: Another precursor used in the synthesis.
Other acylhydrazides: Compounds with similar structures and potential biological activities.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE is unique due to its specific combination of the 2,4-dichlorophenoxy and chromene moieties, which may confer distinct biological activities and chemical properties compared to other acylhydrazides.
Properties
Molecular Formula |
C18H12Cl2N2O5 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)acetyl]-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H12Cl2N2O5/c19-11-5-6-15(13(20)8-11)26-9-16(23)21-22-17(24)12-7-10-3-1-2-4-14(10)27-18(12)25/h1-8H,9H2,(H,21,23)(H,22,24) |
InChI Key |
DZVMRTUBAQRLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-](/img/structure/B11525378.png)
![2-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11525379.png)
![1-[(2-Bromoethyl)sulfonyl]octane](/img/structure/B11525380.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525382.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525384.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine](/img/structure/B11525399.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11525400.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11525401.png)
![4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11525407.png)
![N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11525414.png)
![(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11525418.png)

![3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11525434.png)
